molecular formula C17H27ClO B14539556 1-(4-Chlorophenyl)undecan-1-OL CAS No. 62425-21-2

1-(4-Chlorophenyl)undecan-1-OL

Cat. No.: B14539556
CAS No.: 62425-21-2
M. Wt: 282.8 g/mol
InChI Key: NCVBBTLYZSZJNU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)undecan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a chlorophenyl group attached to an undecanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)undecan-1-OL can be synthesized through several methods. One common approach involves the reduction of the corresponding aldehyde, 1-(4-Chlorophenyl)undecanal, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)undecan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(4-Chlorophenyl)undecan-1-one or 1-(4-Chlorophenyl)undecanoic acid.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)undecan-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)undecan-1-OL involves its interaction with specific molecular targets. The chlorophenyl group can interact with biological membranes, potentially disrupting their function. Additionally, the hydroxyl group can form hydrogen bonds with various biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

    1-Undecanol: A similar compound without the chlorophenyl group, used in the production of flavors and fragrances.

    4-Chlorophenylmethanol: Contains a chlorophenyl group but with a shorter alcohol chain.

Uniqueness: 1-(4-Chlorophenyl)undecan-1-OL is unique due to the combination of the long undecanol chain and the chlorophenyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

62425-21-2

Molecular Formula

C17H27ClO

Molecular Weight

282.8 g/mol

IUPAC Name

1-(4-chlorophenyl)undecan-1-ol

InChI

InChI=1S/C17H27ClO/c1-2-3-4-5-6-7-8-9-10-17(19)15-11-13-16(18)14-12-15/h11-14,17,19H,2-10H2,1H3

InChI Key

NCVBBTLYZSZJNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

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